
spectroscopic data of 5-Nitrofurfuryl alcohol
(NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Nitrofurfuryl alcohol

Cat. No.: B1581616 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Nitrofurfuryl Alcohol

Abstract
5-Nitrofurfuryl alcohol (CAS No: 2493-04-1), a key intermediate in medicinal chemistry and a

member of the nitrofuran class of compounds, demands rigorous structural confirmation and

purity assessment for its application in research and drug development.[1] This technical guide

provides a comprehensive analysis of the core spectroscopic data essential for the

unambiguous identification and characterization of this molecule. We delve into the practical

and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C),

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is designed to serve

as a detailed reference for researchers, scientists, and quality control professionals, offering

not just the spectral data itself, but also the rationale behind experimental choices, detailed

protocols for data acquisition, and an integrated interpretation of the results to confirm the

molecular structure.

Molecular Structure and Physicochemical
Properties
A thorough analysis begins with a fundamental understanding of the molecule's structure and

properties. 5-Nitrofurfuryl alcohol, with the molecular formula C₅H₅NO₄, consists of a furan

ring substituted with a hydroxymethyl group at the C2 position and a nitro group at the C5

position.[2]
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Property Value Source

Molecular Formula C₅H₅NO₄ PubChem[2]

Molecular Weight 143.10 g/mol PubChem[2], Sigma-Aldrich

CAS Number 2493-04-1 CAS Common Chemistry[1]

IUPAC Name (5-nitrofuran-2-yl)methanol PubChem[2]

Appearance Liquid Sigma-Aldrich

For clarity in spectral assignments, the following atom numbering scheme will be used

throughout this guide.

Caption: Molecular structure of 5-Nitrofurfuryl alcohol with atom numbering for spectral

assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

Principles and Experimental Considerations
The choice of solvent is critical for NMR analysis. While common deuterated solvents like

chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable, protic solvents like

methanol-d₄ should be avoided. Studies on the related compound 5-nitrofurfural have shown

that such solvents can react with the activated nitrofuran ring, leading to the formation of by-

products and confounding spectral data.[3] For this guide, data obtained in DMSO-d₆ is

referenced, as it is an excellent solvent for polar compounds and is chemically inert in this

context. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[4][5]

Protocol for NMR Data Acquisition
Sample Preparation: Dissolve approximately 10-20 mg of 5-Nitrofurfuryl alcohol in 0.6-0.7

mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
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Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer (e.g.,

Bruker Avance series).[4][6]

¹H NMR Acquisition:

Set the spectral width to approximately 16 ppm.

Acquire at least 16 scans to ensure a good signal-to-noise ratio.

Process the data with a line broadening of 0.3 Hz.

¹³C NMR Acquisition:

Use a proton-decoupled pulse program.

Set the spectral width to approximately 220 ppm.

Acquire a sufficient number of scans (typically >1024) to observe all carbon signals,

especially quaternary carbons which may have long relaxation times.

Data Processing: Fourier transform the acquired Free Induction Decay (FID). Phase and

baseline correct the spectrum. Calibrate the spectrum using the residual solvent peak or

internal standard (TMS).

¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides information about the number of different types of protons,

their chemical environment, and their proximity to other protons.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.35 d 1H H4

~6.85 d 1H H3

~5.60 t 1H -OH

~4.65 d 2H H6 (-CH₂-)
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Interpretation:

The two signals in the aromatic region (~7.35 and ~6.85 ppm) are characteristic of the

furan ring protons. They appear as doublets due to coupling with each other. The

downfield shift is caused by the electron-withdrawing effects of the furan oxygen and the

nitro group.

The signal at ~4.65 ppm corresponds to the two protons of the methylene group (-CH₂-). It

appears as a doublet due to coupling with the adjacent hydroxyl proton.

The broad signal at ~5.60 ppm is assigned to the hydroxyl (-OH) proton. It appears as a

triplet due to coupling with the adjacent methylene protons. The chemical shift and

broadness of this peak can vary with concentration and temperature.

¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the

molecule.

Chemical Shift (δ) ppm Assignment

~158.0 C5

~155.5 C2

~113.5 C4

~112.0 C3

~57.5 C6 (-CH₂-)

Interpretation:

The signals at ~158.0 and ~155.5 ppm are assigned to the quaternary carbons C5 and

C2, respectively. These carbons are significantly deshielded due to their direct attachment

to the electronegative oxygen and nitro groups.

The peaks at ~113.5 and ~112.0 ppm correspond to the protonated furan carbons, C4 and

C3.[7]
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The upfield signal at ~57.5 ppm is characteristic of the sp³-hybridized methylene carbon

(C6) of the hydroxymethyl group.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to specific bond vibrations.[8]

Principles and Experimental Considerations
For liquid samples like 5-Nitrofurfuryl alcohol, Attenuated Total Reflectance (ATR) is a

common and convenient sampling technique. It requires minimal sample preparation and

provides high-quality spectra. The key functional groups to identify are the hydroxyl (-OH), the

nitro (-NO₂), the furan ring C-O and C=C bonds, and the C-H bonds.

Protocol for IR Data Acquisition
Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a

diamond crystal).

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a single drop of 5-Nitrofurfuryl alcohol directly onto the ATR

crystal.

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a

resolution of 4 cm⁻¹.

Data Processing: The spectrum is automatically ratioed against the background by the

instrument software.

IR Spectral Data and Interpretation
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3350 (broad) O-H stretch Alcohol (-OH)

~3120 C-H stretch Furan Ring (=C-H)

~1530 & ~1350
Asymmetric & Symmetric N-O

stretch
Nitro (-NO₂)

~1600 C=C stretch Furan Ring

~1015 C-O stretch
Alcohol (C-OH) & Furan (C-O-

C)

Interpretation:

A strong, broad absorption band around 3350 cm⁻¹ is a definitive indicator of the O-H

stretching vibration from the alcohol group.[9] Its broadness is due to hydrogen bonding.

The sharp peak around 3120 cm⁻¹ is characteristic of the C-H stretching of the sp²-

hybridized carbons in the furan ring.

Two strong, sharp peaks around 1530 cm⁻¹ and 1350 cm⁻¹ are the most characteristic

absorptions for a nitro group, corresponding to the asymmetric and symmetric stretching

of the N-O bonds, respectively.

The absorption around 1015 cm⁻¹ corresponds to the C-O stretching vibrations of both the

primary alcohol and the furan ether linkage.

Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and structural fragments of the

molecule.

Principles and Experimental Considerations
Electron Ionization (EI) is a hard ionization technique commonly used in GC-MS. It bombards

the molecule with high-energy electrons, causing ionization and extensive fragmentation. This

provides a unique fragmentation pattern, or "fingerprint," that aids in structural elucidation.
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Protocol for MS Data Acquisition
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,

often via a Gas Chromatography (GC) inlet to ensure purity.

Ionization: Use a standard EI source with an electron energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 30

to 200.

Detection: A detector, such as an electron multiplier, records the abundance of each ion.

Mass Spectrum Data and Interpretation
m/z (mass-to-charge) Proposed Fragment Significance

143 [C₅H₅NO₄]⁺ Molecular Ion (M⁺)

126 [M - OH]⁺ Loss of hydroxyl radical

113 [M - NO]⁺ Loss of nitric oxide

97 [M - NO₂]⁺ Loss of nitro group

81 [C₄H₃O₂]⁺

39 [C₃H₃]⁺

Interpretation:

The peak at m/z 143 corresponds to the molecular ion (M⁺), confirming the molecular

weight of the compound.[2]

The fragmentation pattern is characteristic of nitroaromatic compounds and alcohols.

Common fragmentation pathways include the loss of the nitro group (-NO₂, 46 Da) to give

a peak at m/z 97, and the loss of the hydroxyl group (-OH, 17 Da) to give a peak at m/z

126.[10] The subsequent fragmentation of the furan ring leads to the smaller ions

observed.
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Caption: Simplified proposed fragmentation pathway for 5-Nitrofurfuryl alcohol in EI-MS.

Integrated Spectroscopic Analysis Workflow
No single technique provides a complete picture. The power of spectroscopic characterization

lies in integrating the data from multiple methods to build a self-validating conclusion.

Data Acquisition

Information Derived

Conclusion

Mass Spectrometry (MS)

Molecular Weight
(m/z = 143)

Infrared (IR) Spectroscopy

Functional Groups
(-OH, -NO₂, Furan)

NMR (¹H, ¹³C)

C-H Framework
(Connectivity)

Confirmed Structure of
5-Nitrofurfuryl Alcohol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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